4-chloro-6-(1,1-difluoroethyl)pyrimidine
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Overview
Description
4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5ClF2N2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 6th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the difluoroethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl pyrimidine .
Scientific Research Applications
4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Material Science: It is utilized in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
- 4,6-Dichloropyrimidine
- 6-(1,1-Difluoroethyl)pyrimidine
Uniqueness
4-Chloro-6-(1,1-difluoroethyl)pyrimidine is unique due to the specific positioning of the chloro and difluoroethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1289106-68-8 |
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Molecular Formula |
C6H5ClF2N2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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